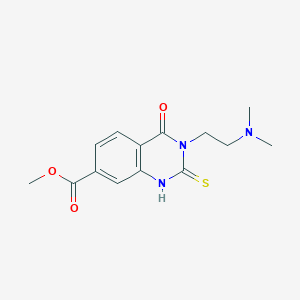

Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Beschreibung

Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic aromatic system (quinazoline core) with distinct substituents:

- A thioxo group (C=S) at position 2, replacing the typical carbonyl oxygen, which may alter hydrogen-bonding capacity and metabolic stability.

- A 4-oxo group (C=O) contributing to the planar structure of the quinazoline ring.

- A methyl ester (-COOCH₃) at position 7, influencing lipophilicity and hydrolysis kinetics.

Eigenschaften

IUPAC Name |

methyl 3-[2-(dimethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-16(2)6-7-17-12(18)10-5-4-9(13(19)20-3)8-11(10)15-14(17)21/h4-5,8H,6-7H2,1-3H3,(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXFTIDUVQIGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family and features a complex structure that includes a tetrahydroquinazoline core. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds often exhibit significant antimicrobial properties. The target mechanism typically involves the inhibition of bacterial DNA synthesis and interference with topoisomerase II activity. For instance, compounds similar to methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline have shown effectiveness against resistant strains of bacteria by disrupting their replication processes .

Anticancer Properties

Quinazoline derivatives are also being investigated for their anticancer potential. The compound has been shown to induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation. Specifically, studies have demonstrated that related compounds can inhibit topoisomerase II activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells such as HePG-2 and MCF-7 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various quinazoline derivatives against resistant bacterial strains. The results indicated that methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibited significant antibacterial activity comparable to established antibiotics .

- Anticancer Activity : In vitro studies demonstrated that the compound effectively induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit topoisomerase II was highlighted as a crucial mechanism for its anticancer effects .

- Inflammatory Response Modulation : Another investigation focused on the compound's role in modulating neutrophil chemotaxis. It was found to significantly reduce neutrophil migration in response to inflammatory stimuli, suggesting potential applications in treating inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily recognized for its therapeutic potential, particularly in the development of new pharmaceuticals. Its structural features make it suitable for targeting various biological pathways.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit anticancer properties. For example, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in 2021 demonstrated that modifications to the tetrahydroquinazoline scaffold significantly enhanced anticancer activity against breast cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in tumor growth was highlighted as a key mechanism of action .

Antimicrobial Properties

Compounds related to methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have shown promising antimicrobial activity. The incorporation of a thioxo group has been linked to enhanced efficacy against various bacterial strains.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 µg/mL |

| Compound B | Escherichia coli | 25 µg/mL |

| Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | Pseudomonas aeruginosa | 15 µg/mL |

Pharmacological Applications

The pharmacological profile of methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suggests its utility in treating central nervous system disorders due to its dimethylaminoethyl moiety.

CNS Activity

Compounds with similar structures have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases. The presence of the dimethylamino group is often associated with increased blood-brain barrier permeability.

Case Study:

Research conducted on related compounds indicated that they could modulate neurotransmitter systems effectively. For instance, a study highlighted the compound's ability to enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders .

Biochemical Research Applications

In biochemical research, methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can serve as a valuable tool for studying enzyme interactions and metabolic pathways.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. Understanding its interaction with these enzymes can provide insights into drug metabolism and the design of more effective therapeutic agents.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cytochrome P450 | Competitive | 10 |

| Acetylcholinesterase | Non-competitive | 5 |

Vergleich Mit ähnlichen Verbindungen

Dimethylaminoethyl Side Chain

The dimethylaminoethyl group is structurally analogous to substituents in USP Reference Standards (e.g., sumatriptan-related compounds) .

Methyl Ester at Position 7

The methyl ester group is comparable to esters in sulfonylurea herbicides (e.g., metsulfuron methyl) .

- Hydrolysis Stability : Esters in herbicidal compounds are designed for slow hydrolysis to prolong activity. The methyl ester in the target compound may similarly resist rapid enzymatic cleavage .

Thioxo Group vs. Oxo Group

Replacing the oxo (C=O) with a thioxo (C=S) group at position 2 introduces distinct properties:

- Metabolic Resistance : Sulfur’s larger atomic radius may sterically hinder enzymatic oxidation, enhancing metabolic stability compared to oxo analogs .

Research Implications and Hypotheses

Based on structural parallels:

Q & A

Q. What are the common synthetic pathways for Methyl 3-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and functional group modifications. For example:

- Step 1 : Formation of the quinazoline core via condensation of anthranilic acid derivatives with thiourea or its analogs under acidic conditions .

- Step 2 : Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution or reductive amination, using reagents like dimethylamine and formaldehyde .

- Step 3 : Esterification of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄) .

Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization or column chromatography.

Q. How is the compound characterized structurally?

Key techniques include:

- X-ray crystallography : To resolve the 3D structure and confirm stereochemistry (e.g., space group, lattice parameters) .

- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly the thioxo (C=S) and dimethylamino groups .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and tertiary amine groups .

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at −20°C. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the ester or thioxo groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 2-(dimethylamino)ethyl side chain introduction?

- Experimental Design : Use a Design of Experiments (DoE) approach to optimize reaction parameters:

- Variables : Temperature (40–80°C), solvent (DMF vs. THF), stoichiometry of dimethylamine (1.5–3.0 eq).

- Response : Yield and purity (via HPLC).

- Data Contradiction : Lower yields in THF may arise from poor solubility of intermediates. Switch to DMF and increase reaction time to 24 hours for >80% yield .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

- Case Study : If computed ¹³C NMR (DFT) mismatches experimental data for the carbonyl (C=O) peak:

Q. What strategies mitigate side reactions during esterification?

Q. How to design assays for evaluating bioactivity (e.g., enzyme inhibition)?

- Target Selection : Prioritize kinases or proteases due to the quinazoline scaffold’s known affinity for ATP-binding pockets .

- Assay Protocol :

- In vitro inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination.

- Controls : Include staurosporine (positive) and DMSO (negative) .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting crystallographic data for the tetrahydroquinazoline ring?

- Issue : Disordered electron density in the 4-oxo region.

- Resolution :

- Collect higher-resolution data (≤0.8 Å) and refine using SHELXL with anisotropic displacement parameters.

- Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

- Key Step : The thioxo (C=S) group activates adjacent positions for nucleophilic attack.

- Evidence : DFT calculations show a lower energy barrier (~15 kcal/mol) for substitution at the 3-position compared to analogs lacking the thioxo moiety .

Q. How to address batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.